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Dietary Sources and Quantitative Data

Caffeic acid is present in a vast range of plant-based foods, both in its free form and, more commonly, as

part of compounds like chlorogenic acid (which is an ester of caffeic acid and quinic acid) [1] [2]. The

following table summarizes the caffeic acid content in various foods, with data primarily sourced from the

Phenol-Explorer database, a comprehensive resource on polyphenol content in foods [3].

Table 1: Caffeic Acid Content in Selected Foods and Beverages

Food
Category

Specific Food
Mean Caffeic
Acid Content

Unit Notes

Herbs &
Spices

Common Sage,
dried

26.40 mg/100
g

Very high concentration

Common Thyme,
dried

21.28 mg/100
g

Very high concentration

Spearmint, dried 25.00 mg/100
g

Very high concentration
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Food
Category

Specific Food
Mean Caffeic
Acid Content

Unit Notes

Caraway 16.40 mg/100

g

High concentration

Ceylan Cinnamon 24.20 mg/100

g

High concentration

Rosemary, dried 9.67 mg/100

g

High concentration

Fruits Black Chokeberry 141.14 mg/100

g

Exceptionally high

concentration

Lingonberry, raw 6.34 mg/100

g

High concentration

American Cranberry 2.31 mg/100

g

Date, fresh 3.37 mg/100

g

Plum, prune 1.11 mg/100

g

Apple, whole raw 0.33 mg/100

g

Beverages Red Wine 1.88 mg/100

ml

Apple Juice, pure 0.68 mg/100

ml

Plum Prune Juice 5.10 mg/100

ml

High concentration
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Food
Category

Specific Food
Mean Caffeic
Acid Content

Unit Notes

White Wine 0.24 mg/100

ml

Beer (Regular) 0.03 mg/100

ml

Coffee Beverage

(Filter)

0.03 mg/100

ml

Note: Coffee is a major source
of chlorogenic acid

Other Olive Oil, virgin 0.02 mg/100

g

Common Wheat,

whole grain

0.04 mg/100

g

Note on Coffee: Although coffee is the most significant dietary source of caffeic acid for many people, it is

important to distinguish that it is primarily consumed as its precursor, chlorogenic acid [1] [2]. One study

notes that the caffeic acid content in coffee beans can range from 9 to 14 mg/100 g, or even up to 87 mg/100

g, but the brewed beverage itself shows a lower concentration as reflected in the table above [4]. A heavy

coffee drinker can consume up to 500 mg of caffeic acid (primarily from chlorogenic acid) per day [4].

Absorption, Metabolism, and Bioavailability

Understanding the pharmacokinetics of caffeic acid is crucial for its application in drug development.

Absorption: In humans, about 95% of free caffeic acid is absorbed in the small intestine [2]. In
contrast, only about one-third of chlorogenic acid is absorbed in the small intestine, with the majority

reaching the colon where gut microbiota hydrolyze it into caffeic acid and other metabolites [2] [5].
Metabolism and Bioavailability Challenges: After absorption, caffeic acid undergoes extensive

first-pass metabolism in the enterocytes and liver [6]. It is metabolized via:
Glucuronidation (by UGT enzymes)

Sulfation (by SULT enzymes)
Methylation (by COMT, converting it to ferulic acid) [6] As a result, native (unmetabolized)

caffeic acid is present in systemic circulation at very low concentrations (<1 µM), with the
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conjugated forms being predominant [6]. Its hydrophilic nature and moderate molecular weight

further restrict its permeability across the blood-brain barrier (BBB), which is a significant
challenge for central nervous system drug development [6].

The diagram below illustrates the key pharmacokinetic processes of caffeic acid after oral administration.

Oral Intake of Caffeic Acid

Small Intestine
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Colon

 Unabsorbed Fraction
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Excretion (Urine/Feces)

 Elimination

 Microbial Metabolism
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Caffeic Acid Pharmacokinetic Pathway

Key Experimental Methodologies

For researchers investigating caffeic acid, here are common and critical experimental protocols.
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1. Analytical Quantification in Foods and Biosamples The primary method for quantifying caffeic acid is

High-Performance Liquid Chromatography (HPLC) coupled with various detectors [7] [8] [9].

Protocol Summary:
Extraction: Plant or food samples are typically homogenized and extracted with a

methanol/water or ethanol/water solvent (e.g., 80:20 v/v) [8].
Separation: A reverse-phase C18 column is standard. The mobile phase is often a gradient of

water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol [7] [8].
Detection:

Diode Array Detector (DAD): Commonly used, with caffeic acid detected around 320-
330 nm [7].

Electrochemical Detection: Offers higher sensitivity for phenolic compounds [7].
Mass Spectrometry (MS): Used for definitive identification and quantification in complex

matrices, allowing for tandem MS (MS/MS) analysis [6].

2. Assessing Biological Activity: In Vitro and In Vivo Models

Antioxidant Assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay: Measures the ability of caffeic
acid to donate a hydrogen atom to stabilize the DPPH radical, quantified by a decrease in

absorbance at 517 nm [9].
Metal Chelation Assay: Evaluates the ability of caffeic acid to chelate pro-oxidant metal ions

like Fe²⁺ or Cu²⁺, often monitored by spectrophotometry [4].
Enzyme Inhibition Studies:

Protocol (e.g., for Acetylcholinesterase - AChE): The Ellman's method is standard. The
reaction mixture contains AChE, the substrate acetylthiocholine iodide, and Ellman's reagent

(DTNB). Caffeic acid is added at various concentrations, and the increase in absorbance at
412 nm from the yellow anion formed is measured to calculate inhibition [6].

Cell Culture Studies:
Viability Assays: MTT or MTS assays are used to determine cytotoxic or anti-proliferative

effects on cancer cell lines (e.g., HepG2 liver cancer, MCF7 breast cancer) [4].
Mechanistic Studies: Western blotting, qPCR, and immunofluorescence are used to analyze

changes in protein expression (e.g., VEGF, NF-κB, AMPK phosphorylation) and signaling
pathways in response to caffeic acid treatment [4] [5].

In Vivo Animal Models:
AD Models: Transgenic mice (e.g., APP/PS1) or rats with scopolamine-induced cognitive

deficits are used. CA is administered orally, and effects are assessed via behavioral tests
(Morris water maze, Y-maze) and post-mortem brain analysis for Aβ plaques and tau pathology

[6].
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Fatty Liver Disease Models: Laying hens or rodents fed high-energy diets are common.

Outcomes include liver histology (Oil Red O staining), serum biomarkers (ALT, AST, TG), and
transcriptomic/proteomic analysis of liver tissue [5].

Research Gaps and Future Directions

Human Clinical Trials: The majority of evidence for caffeic acid's health benefits comes from in vitro
studies and animal models. Robust human clinical trials are needed to confirm efficacy and determine

safe and effective dosages [1] [10].
Bioavailability Enhancement: A major research focus is on developing novel delivery systems to

overcome caffeic acid's poor bioavailability. Promising strategies include nanotechnology-based
systems like solid lipid nanoparticles, liposomes, and carbon dots, which have been shown to

significantly enhance brain delivery and efficacy in preclinical models [6].
Derivative Synthesis: Chemical modification of caffeic acid to create novel amide, ester, and hybrid

compounds is an active area of research aimed at improving its stability, potency, and
pharmacokinetic profile [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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and-dietary-intake-of-caffeic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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